1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
The compound 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic molecule. It features a benzhydryl group, a benzo[d][1,3]dioxole ring system, a pyrrolidinone group, and a urea moiety. The combination of these functional groups makes it interesting for various chemical, biological, and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indoles bearing 3-n-fused heteroaryl moieties, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
For instance, it might affect the p53 pathway, which plays a crucial role in controlling the cell cycle and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . These effects could potentially lead to the inhibition of tumor growth.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the function of these biomolecules .
Cellular Effects
Related compounds have demonstrated significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea remains to be fully elucidated. It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea involves several steps:
Formation of Benzhydryl Chloride: Benzhydrol reacts with thionyl chloride under reflux conditions.
Synthesis of Benzo[d][1,3]dioxol-5-yl-pyrrolidin-3-one: This can be synthesized via a multi-step reaction involving condensation, cyclization, and oxidation reactions.
Coupling Reaction: The final step involves the reaction of benzhydryl chloride with benzo[d][1,3]dioxol-5-yl-pyrrolidin-3-one in the presence of a base, followed by the addition of an isocyanate to form the urea derivative.
Industrial Production Methods
While industrial production specifics may vary, a scaled-up version of the laboratory synthesis would be employed. Automation and optimization of reaction conditions, such as temperature and solvent selection, enhance yield and purity in industrial setups.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: The benzhydryl group can be oxidized to form a benzhydryl radical.
Reduction: The pyrrolidinone ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens or alkyl groups using Lewis acids as catalysts.
Major Products
Oxidation: Benzhydryl radicals.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or alkylated benzo[d][1,3]dioxole products.
Scientific Research Applications
Chemistry
As a Building Block: Utilized in the synthesis of more complex molecules in organic chemistry.
Biology
Biochemical Probes: Useful in studying enzyme-substrate interactions.
Medicine
Potential Pharmacological Agent: Investigated for its potential therapeutic effects due to the combination of functional groups that interact with biological targets.
Industry
Material Science: Used in the development of advanced materials due to its structural diversity.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-2-yl)methyl)urea
1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-6-yl)-5-oxopyrrolidin-3-yl)methyl)urea
1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrrolidin-3-yl)methyl)urea
Uniqueness
The positioning of functional groups and their specific spatial arrangement gives 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea unique physicochemical properties that differ from other related compounds, impacting its reactivity and biological activity.
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Properties
IUPAC Name |
1-benzhydryl-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-24-13-18(16-29(24)21-11-12-22-23(14-21)33-17-32-22)15-27-26(31)28-25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,14,18,25H,13,15-17H2,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOMBVFAQRVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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